molecular formula C5H12O2 B1583516 Diethoxymethane CAS No. 462-95-3

Diethoxymethane

Cat. No. B1583516
CAS RN: 462-95-3
M. Wt: 104.15 g/mol
InChI Key: KLKFAASOGCDTDT-UHFFFAOYSA-N
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Description

Diethoxymethane (DEM) is a colorless volatile liquid with an agreeable odor . It is less dense than water and may be narcotic in high concentrations . It is used as a solvent and in the manufacture of cosmetics .


Synthesis Analysis

Diethoxymethane can be synthesized by reacting ethanol and aqueous formaldehyde using macroporous cation-exchange resin Indion-130 as a catalyst . Another method for preparing diethoxymethane involves ethanol and paraformaldehyde .


Molecular Structure Analysis

Diethoxymethane has the chemical formula C5H12O2 and a molecular weight of 104.14758 g/mol . Its IUPAC name is (ethoxymethoxy)ethane . The molecule contains a total of 18 bonds, including 6 non-H bonds, 4 rotatable bonds, and 2 aliphatic ethers .


Chemical Reactions Analysis

Diethoxymethane, an acetal, is incompatible with strong oxidizing agents and acids . It breaks down to formaldehyde and ethanol in acidic solutions . In the context of alternative diesel fuels, diethoxymethane is currently intensely investigated .


Physical And Chemical Properties Analysis

Diethoxymethane is a colorless volatile liquid . It is less dense than water . Its flash point is below 10°F . Its vapors are heavier than air .

Scientific Research Applications

Green Industrial Solvent

DEM is recognized for its unique properties as a solvent, particularly in the field of organometallic reactions. Its low water solubility, binary azeotrope formation with water, high boiling point, and low freezing point make it a valuable solvent. Additionally, its stability across a wide pH range and resistance to peroxide formation upon exposure to air further enhance its utility (Coleman, 2009).

Versatile Process Solvent in Organic Synthesis

DEM's utility extends to various applications in organic synthesis, where its properties as a low boiling solvent that forms azeotropes with water and has a low affinity for water are particularly advantageous. It is stable under basic conditions and is useful in sodium hydride reactions, organolithium chemistry, copper-catalyzed conjugate additions, and phase-transfer reactions. DEM can potentially replace solvents like tetrahydrofuran (THF) and dichloromethane (CH2Cl2) (Boaz and Venepalli, 2001).

Synthesis of [2H]‐Diethoxymethane

DEM is prepared from triethylorthoformate and serves as a precursor to [2H]‐formaldehyde, which is useful in synthesizing various labeled compounds. This application is significant in chemical research, particularly in the synthesis of monolabelled bicyclic amines and other compounds requiring [2H]‐formaldehyde (Hanley and Forsyth, 1990).

Autoignition Properties

The autoignition properties of DEM in various mixtures have been studied, providing insights into its combustion kinetics. The empirical correlation for ignition delay times as a function of temperature, pressure, and equivalence ratio has been established, offering valuable information for high-temperature oxidation processes (Zhang et al., 2015).

Phase Transfer-Catalyzed Reactions

DEM proves effective as a solvent for O-alkylation of phenols under phase transfer conditions. Its efficiency has been demonstrated in various reactions, positioning it as an alternative to solvents like dichloromethane and toluene (Coleman and LeBlanc, 2010).

Reactive Distillation Columns

DEM has been synthesized using ethanol and formaldehyde in both batchmode and continuous Reactive Distillation Column (RDC), employing a macroporous cation-exchange resin as a catalyst. This method offers insights into the batch kinetics and optimization of process parameters, making it significant for industrial applications (Chopade and Sharma, 1997).

Bio-Hybrid Fuel Application

DEM's potential as a "bio-hybrid fuel" is explored due to its synthesis from bio-based feedstock and CO2 with "green hydrogen." It exhibits promising characteristics for gasoline-controlled autoignition (GCAI), including a wide range of temperature-independent ignition delays and good autoignition behavior compared to conventional gasoline. Its suitability as a fuel in GCAI combustion mode highlights its importance in sustainable energy research (Lehrheuer et al., 2019).

Surface Science Studies

The adsorption of DEM on various surfaces, such as ZrO2 thin films and Pt(111), has been examined through temperature-programmed desorption studies. Understanding the binding energies and behavior of DEM on different substrates is crucial in surface science and catalysis research (Takeuchi et al., 1992).

Synthesis Process Optimization

Studies on DEM synthesis using continuous reaction distillation have been conducted, focusing on optimizing temperature and other process parameters. These findings are valuable for further research and potential industrialization (Lin Jun, 2004).

Safety And Hazards

Diethoxymethane is highly flammable . It may be narcotic in high concentrations . It is incompatible with strong oxidizing agents and acids . It poses no health hazard, no precautions necessary and would offer no hazard beyond that of ordinary combustible materials .

Future Directions

Diethoxymethane is a promising fuel or blend component as it offers outstanding combustion characteristics . It is currently being intensely investigated in the field of alternative diesel fuels . The levels of diethoxymethane in raw liquors from different vintage showed good correlations with liquor age , suggesting potential applications in the food industry.

properties

IUPAC Name

ethoxymethoxyethane
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InChI

InChI=1S/C5H12O2/c1-3-6-5-7-4-2/h3-5H2,1-2H3
Source PubChem
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InChI Key

KLKFAASOGCDTDT-UHFFFAOYSA-N
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Canonical SMILES

CCOCOCC
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Molecular Formula

C5H12O2
Record name DIETHOXYMETHANE
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DSSTOX Substance ID

DTXSID6052112
Record name Diethoxymethane
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Molecular Weight

104.15 g/mol
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Physical Description

Diethoxymethane appears as a colorless volatile liquid with an agreeable odor. Less dense than water. Vapors heavier than air. May be narcotic in high concentrations. Used as a solvent and in the manufacture of cosmetics., Liquid
Record name DIETHOXYMETHANE
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Product Name

Diethoxymethane

CAS RN

462-95-3
Record name DIETHOXYMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,260
Citations
S Jacobs, M Döntgen, ABS Alquaity, R Hesse… - Energy & …, 2021 - ACS Publications
The potential biohybrid fuel diethoxymethane (DEM) shows similar efficiency in reducing the peak mole fraction of soot precursors as oxymethylene ethers with having a higher energy …
Number of citations: 13 pubs.acs.org
NW Boaz, B Venepalli - Organic Process Research & …, 2001 - ACS Publications
Diethoxymethane (DEM) has recently become available in commercial quantities. It has unique properties and is useful in a variety of applications in organic synthesis. It is low boiling (…
Number of citations: 24 pubs.acs.org
M Zhu, W Fan, Y Xu, Q Zhou - European Food Research and Technology, 2016 - Springer
… 1,1-Diethoxymethane and methanethiol were identified and … The results showed that 1,1-diethoxymethane was not … Therefore, our research suggested that 1,1-diethoxymethane …
Number of citations: 35 link.springer.com
C Zhang, J He, Y Li, X Li, P Li - Fuel, 2015 - Elsevier
… Autoignition properties of diethoxymethane/O 2 /Ar mixtures … -temperature oxidation of diethoxymethane was proposed. The … delay time measurements of gas-phase diethoxymethane. …
Number of citations: 23 www.sciencedirect.com
LC Kröger, M Döntgen, D Firaha, WA Kopp… - Proceedings of the …, 2019 - Elsevier
Diethoxymethane (DEM) is a promising oxygenated fuel and fuel additive, which has similar positive combustion characteristics as dimethoxymethane. DEM contains C−C bonds and …
Number of citations: 20 www.sciencedirect.com
B Lehrheuer, F Hoppe, KA Heufer, S Jacobs… - Proceedings of the …, 2019 - Elsevier
Within the cluster of excellence “Tailor-Made Fuels from Biomass” diethoxymethane (DEM) was identified as a promising fuel candidate from a production perspective. Synthesized by …
Number of citations: 24 www.sciencedirect.com
S Ruan, J Yin, Y Shi, C Qin, K Xu, C He, X Hu… - Combustion and …, 2023 - Elsevier
Diethoxymethane (DEM, C 2 H 5 -OCH 2 OC 2 H 5 ), a carbon-neutral fuel, was investigated in this work for the low-temperature oxidation mechanism. The reaction potential energy …
Number of citations: 2 www.sciencedirect.com
K Bergander, R He, N Chandrakumar, O Eppers… - Tetrahedron, 1994 - Elsevier
The aggregation behaviour of butyllithium (BuLi), phenyllithium (PhLi), and lithium diisopropylamide (LDA) in dimethoxy- and diethoxymethane (methylal and ethylal, respectively) has …
Number of citations: 43 www.sciencedirect.com
K Nukada - Bulletin of the Chemical Society of Japan, 1961 - journal.csj.jp
Infrared spectra between 3000 and 280 cm −1 (vapor and liquid phases) and Raman spectra (liquid phase) of diethoxymethane (C 2 H 5 ·OCH 2 OC 2 H 5 ) and of diethoxymethane-d 2 …
Number of citations: 7 www.journal.csj.jp
V Venkatesan, K Sundararajan… - The Journal of Physical …, 2003 - ACS Publications
Conformations of diethoxymethane (DEM) were studied using matrix isolation infrared spectroscopy. DEM was trapped in an argon matrix using an effusive source maintained at …
Number of citations: 12 pubs.acs.org

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